Cas no 108132-57-6 (Methanone,(3,5-dimethyl-1H-pyrazol-1-yl)(3,4,5-trimethoxyphenyl)-)

Methanone,(3,5-dimethyl-1H-pyrazol-1-yl)(3,4,5-trimethoxyphenyl)- structure
108132-57-6 structure
Product Name:Methanone,(3,5-dimethyl-1H-pyrazol-1-yl)(3,4,5-trimethoxyphenyl)-
Numero CAS:108132-57-6
MF:C15H18N2O4
MW:290.314424037933
CID:213550
PubChem ID:737529
Update Time:2025-04-19

Methanone,(3,5-dimethyl-1H-pyrazol-1-yl)(3,4,5-trimethoxyphenyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Methanone,(3,5-dimethyl-1H-pyrazol-1-yl)(3,4,5-trimethoxyphenyl)-
    • (3,5-dimethylpyrazol-1-yl)-(3,4,5-trimethoxyphenyl)methanone
    • (3,5-Dimethyl-1H-pyrazol-1-yl)(3,4,5-trimethoxyphenyl)methanone
    • (3,5-Dimethyl-pyrazol-1-yl)-(3,4,5-trimethoxy-phenyl)-methanone
    • HMS2397L09
    • MLS000105210
    • Oprea1_867285
    • SCHEMBL18131009
    • BRN 5969684
    • CHEMBL1564861
    • F0890-0439
    • BIM-0015725.P001
    • Pyrazole, 3,5-dimethyl-1-(3,4,5-trimethoxybenzoyl)-
    • SR-01000446738
    • AB00077001-01
    • DTXSID20148418
    • SMR000102091
    • Oprea1_435505
    • AKOS000647371
    • Cambridge id 5257601
    • CBMicro_015933
    • 3,5-Dimethyl-1-(3,4,5-trimethoxybenzoyl)pyrazole
    • 108132-57-6
    • 3,5-DIMETHYL-1-(3,4,5-TRIMETHOXYBENZOYL)-1H-PYRAZOLE
    • SR-01000446738-1
    • EU-0039791
    • Inchi: 1S/C15H18N2O4/c1-9-6-10(2)17(16-9)15(18)11-7-12(19-3)14(21-5)13(8-11)20-4/h6-8H,1-5H3
    • Chiave InChI: KUFQYQWVZDXHJN-UHFFFAOYSA-N
    • Sorrisi: O(C)C1C(=C(C=C(C=1)C(N1C(C)=CC(C)=N1)=O)OC)OC

Proprietà calcolate

  • Massa esatta: 290.12674
  • Massa monoisotopica: 290.126657
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 4
  • Complessità: 352
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 62.6
  • XLogP3: 2.5

Proprietà sperimentali

  • Densità: 1.18
  • Punto di ebollizione: 469°Cat760mmHg
  • Punto di infiammabilità: 237.4°C
  • Indice di rifrazione: 1.546
  • PSA: 62.58
  • LogP: 2.21420
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.